molecular formula C18H15N3O2S B7051645 3-cyano-N-[2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethyl]thiophene-2-carboxamide

3-cyano-N-[2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethyl]thiophene-2-carboxamide

Cat. No.: B7051645
M. Wt: 337.4 g/mol
InChI Key: HIUFDTGYYVLHTF-UHFFFAOYSA-N
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Description

3-cyano-N-[2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of cyanoacetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-[2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethyl]thiophene-2-carboxamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

In industrial settings, the production of cyanoacetamides often involves solvent-free reactions, which are both economical and efficient. The fusion of aryl amines with ethyl cyanoacetate is one of the widely used methods for the preparation of cyanoacetanilides . This method is advantageous due to its simplicity and the high yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-[2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethyl]thiophene-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of cyanoacetamides include phenyl isothiocyanate, potassium hydroxide, and active methylene reagents . These reactions typically occur under conditions such as room temperature or elevated temperatures, depending on the desired product.

Major Products Formed

The major products formed from the reactions of this compound include various heterocyclic compounds, such as thiophene derivatives and oxopyridine derivatives .

Mechanism of Action

The mechanism of action of 3-cyano-N-[2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and carbonyl groups enable it to participate in various biochemical reactions, leading to the formation of biologically active intermediates . These intermediates can interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-cyano-N-[2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethyl]thiophene-2-carboxamide include other cyanoacetamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for the development of new materials and therapeutic agents.

Properties

IUPAC Name

3-cyano-N-[2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c1-12-2-4-13(5-3-12)18-21-15(11-23-18)6-8-20-17(22)16-14(10-19)7-9-24-16/h2-5,7,9,11H,6,8H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUFDTGYYVLHTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CO2)CCNC(=O)C3=C(C=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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